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molecular formula C14H9ClN2O B598993 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one CAS No. 1199556-78-9

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one

Cat. No. B598993
M. Wt: 256.689
InChI Key: GNCGKMPJUFFJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536193B2

Procedure details

A mixture of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1-4) (5 g, 19.5 mmol), phenylacethyl chloride (3.3 g, 21.4 mmol), and DBU (9.8 g, 39 mmol) in THF (215 mL) was stirred at room temperature for 2 days and at 100° C. for overnight. The mixture was diluted with CHCl3, washed with water and brine, dried (MgSO4), filtered, and the solvent was removed under reduced pressure. To the residue was added CHCl3, and the resulting solid was collected by filtration to give 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one (7-1) as colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=O)[C:5]([NH:10][C:11](=[O:17])OC(C)(C)C)=[CH:4][CH:3]=1.[Cl-].[CH2:19]1[CH2:29][CH2:28]N2[C:22](=NCCC2)[CH2:21][CH2:20]1.[CH2:30]1COCC1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:10][C:11](=[O:17])[C:30]([C:22]1[CH:21]=[CH:20][CH:19]=[CH:29][CH:28]=1)=[CH:8]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C=O)NC(OC(C)(C)C)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
9.8 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
215 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 days and at 100° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added CHCl3
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1N=C2C=C(C(NC2=CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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